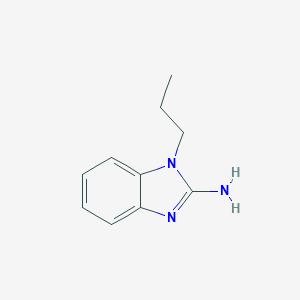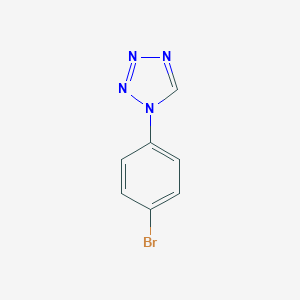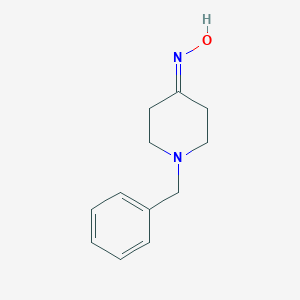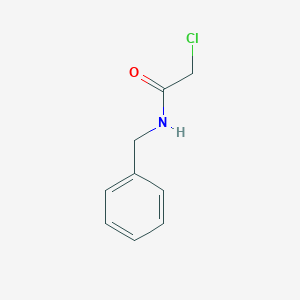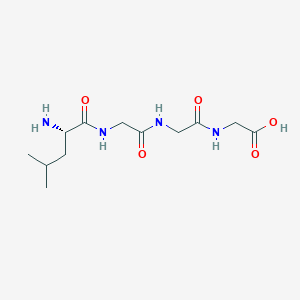
Leucyl-glycyl-glycyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucyl-glycyl-glycyl-glycine (LGGG) is a tetrapeptide, which is composed of four amino acids, namely leucine, glycine, glycine, and glycine. LGGG has been widely studied for its potential applications in various fields, including the food industry, medical science, and biotechnology.
Aplicaciones Científicas De Investigación
Leucyl-glycyl-glycyl-glycine has been extensively studied for its potential applications in various fields. In the food industry, Leucyl-glycyl-glycyl-glycine has been shown to possess antioxidant and antimicrobial properties, making it a potential food preservative. In medical science, Leucyl-glycyl-glycyl-glycine has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues. Leucyl-glycyl-glycyl-glycine has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of Leucyl-glycyl-glycyl-glycine is not fully understood. However, it is believed that Leucyl-glycyl-glycyl-glycine exerts its effects by interacting with specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways. Leucyl-glycyl-glycyl-glycine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
Leucyl-glycyl-glycyl-glycine has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Leucyl-glycyl-glycyl-glycine can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that Leucyl-glycyl-glycyl-glycine can reduce inflammation, improve insulin sensitivity, and enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Leucyl-glycyl-glycyl-glycine in lab experiments include its stability, low toxicity, and ease of synthesis. However, Leucyl-glycyl-glycyl-glycine has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Leucyl-glycyl-glycyl-glycine also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of Leucyl-glycyl-glycyl-glycine. These include the development of new synthesis methods to improve the yield and purity of Leucyl-glycyl-glycyl-glycine, the investigation of its potential applications in drug delivery systems, and the exploration of its effects on the gut microbiome. Further studies are also needed to elucidate the mechanism of action of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Leucyl-glycyl-glycyl-glycine is a tetrapeptide that has been widely studied for its potential applications in various fields. Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, and it has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties. Leucyl-glycyl-glycyl-glycine has several advantages for use in lab experiments, but it also has some limitations. Future studies are needed to further investigate the potential applications of Leucyl-glycyl-glycyl-glycine and to determine its safety and efficacy in humans.
Métodos De Síntesis
Leucyl-glycyl-glycyl-glycine can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to form the peptide bond between the amino acids. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond. The enzymatic synthesis of Leucyl-glycyl-glycyl-glycine is preferred over chemical synthesis as it is more eco-friendly and produces a higher yield.
Propiedades
Número CAS |
14857-78-4 |
|---|---|
Nombre del producto |
Leucyl-glycyl-glycyl-glycine |
Fórmula molecular |
C12H22N4O5 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1 |
Clave InChI |
XWTNPSHCJMZAHQ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Otros números CAS |
14857-78-4 |
Secuencia |
LGGG |
Sinónimos |
L-leucylglycylglycylglycine Leu-Gly-Gly-Gly leucyl-glycyl-glycyl-glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



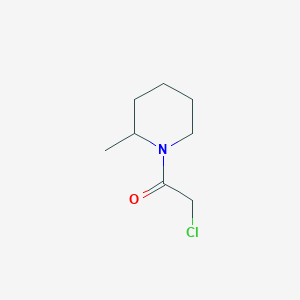
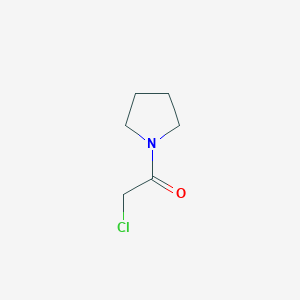
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
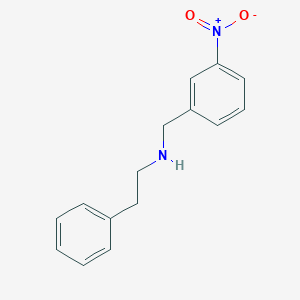
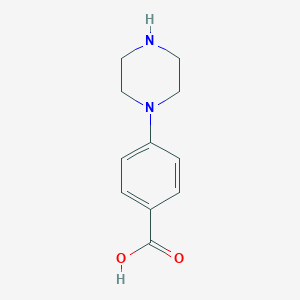
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
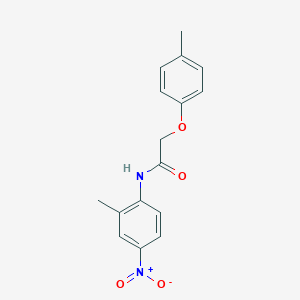
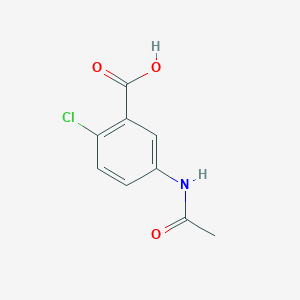
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
